2-(1H-Pyrazol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyrazol-3-yl)acetic acid is an organic compound with the molecular formula C5H6N2O2. It features a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and an acetic acid moiety attached to the third position of the pyrazole ring.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, including antibacterial and antifungal effects .
Mode of Action
Pyrazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The compound is described as having high gi absorption and being non-permeant to the bbb (blood-brain barrier) . These properties can significantly impact the bioavailability of the compound.
Result of Action
One study suggests that a compound with a similar structure had potent in vitro antipromastigote activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-3-yl)acetic acid can be achieved through several methodsFor example, the reaction of hydrazine hydrate with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative, which can then be hydrolyzed to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The final product is often purified through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2-(1H-Pyrazol-3-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Comparison with Similar Compounds
2-(1H-Pyrazol-3-yl)acetic acid can be compared with other similar compounds, such as:
Pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group at the fourth position.
3-Methyl-1H-pyrazole-5-carboxylic acid: Features a methyl group at the third position and a carboxylic acid group at the fifth position.
1H-Pyrazole-3,5-dicarboxylic acid: Contains two carboxylic acid groups at the third and fifth positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVKSUPEUFXUGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542641 |
Source
|
Record name | (1H-Pyrazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102732-63-8 |
Source
|
Record name | (1H-Pyrazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.